molecular formula C36H24ClN B577938 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole CAS No. 1221238-04-5

9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole

Cat. No.: B577938
CAS No.: 1221238-04-5
M. Wt: 506.045
InChI Key: HZUPWBBDOGQWPQ-UHFFFAOYSA-N
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Description

The compound “9-([1,1’-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole” is a complex organic molecule. It contains a carbazole group, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring. The carbazole group is substituted with a biphenyl group at the 9-position, a chlorophenyl group at the 3-position, and a phenyl group at the 6-position .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole core, followed by successive functionalization to introduce the biphenyl, chlorophenyl, and phenyl groups. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, which contribute to its stability and may influence its reactivity. The presence of the chlorine atom on one of the phenyl rings could make that position more electrophilic, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the chlorine substituent. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The chlorine atom might make the compound more dense and increase its boiling and melting points compared to similar compounds without a halogen .

Scientific Research Applications

Optoelectronic Materials

Carbazole derivatives are pivotal in the development of novel optoelectronic materials. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines, closely related in structural functionality to carbazoles, exhibit potential as structures for nonlinear optical materials and for colorimetric pH sensors. Iridium complexes based on carbazole derivatives show high-efficiency phosphorescent materials for OLEDs, underscoring the significance of such compounds in advancing optoelectronic applications (Lipunova et al., 2018).

Antioxidant Activities

Carbazole alkaloids and their derivatives are known for their antioxidant activities. The synthesis and evaluation of these compounds have highlighted their potential in mitigating oxidative stress. The phenolic core of these molecules plays a crucial role in their antioxidant activity, suggesting their utility in designing novel antioxidants for therapeutic applications (Hieda, 2017).

Plastic Scintillators

Carbazole derivatives are also explored for their application in plastic scintillators. Such scintillators are based on polymethyl methacrylate and utilize various luminescent dyes, including carbazole-based compounds, for their scintillation properties. These materials are not only efficient in scintillation but also exhibit desirable characteristics like optical transparency and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Molecular Design for Solar Cells

The structural modification of carbazole-based copolymers, including their use as donor or acceptor components in solar cells, illustrates the versatility of carbazole derivatives in renewable energy applications. These modifications aim to improve photovoltaic performance, demonstrating the compound's role in the ongoing development of efficient and cost-effective solar energy solutions (Tan & Sarjadi, 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or agrochemical, its mechanism of action would depend on its interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential applications in medicine or agriculture. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-9-(4-phenylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24ClN/c37-31-17-11-28(12-18-31)30-16-22-36-34(24-30)33-23-29(26-9-5-2-6-10-26)15-21-35(33)38(36)32-19-13-27(14-20-32)25-7-3-1-4-8-25/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUPWBBDOGQWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729168
Record name 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221238-04-5
Record name 9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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